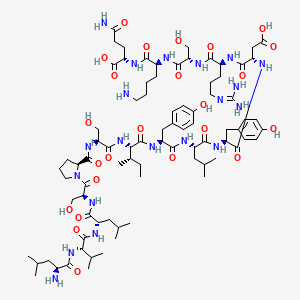

Mhv eptm

Description

Structure

2D Structure

Properties

Molecular Formula |

C82H132N20O24 |

|---|---|

Molecular Weight |

1782.0 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C82H132N20O24/c1-11-45(10)66(101-76(120)60(39-104)98-77(121)62-18-15-31-102(62)80(124)61(40-105)99-71(115)55(34-43(6)7)95-78(122)65(44(8)9)100-67(111)50(84)32-41(2)3)79(123)96-57(36-47-21-25-49(107)26-22-47)73(117)92-54(33-42(4)5)70(114)93-56(35-46-19-23-48(106)24-20-46)72(116)94-58(37-64(109)110)74(118)89-52(17-14-30-88-82(86)87)69(113)97-59(38-103)75(119)90-51(16-12-13-29-83)68(112)91-53(81(125)126)27-28-63(85)108/h19-26,41-45,50-62,65-66,103-107H,11-18,27-40,83-84H2,1-10H3,(H2,85,108)(H,89,118)(H,90,119)(H,91,112)(H,92,117)(H,93,114)(H,94,116)(H,95,122)(H,96,123)(H,97,113)(H,98,121)(H,99,115)(H,100,111)(H,101,120)(H,109,110)(H,125,126)(H4,86,87,88)/t45-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,65-,66-/m0/s1 |

InChI Key |

BXFWVILMADFINW-JQXCSNEZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

For Immediate Release

Valbonne, France – November 26, 2025 – A comprehensive technical guide released today details the critical role of amphipathic helices in the assembly of coronaviruses, providing researchers, scientists, and drug development professionals with an in-depth understanding of the molecular mechanisms driving viral propagation. This whitepaper synthesizes current research on the key structural and non-structural proteins of coronaviruses, focusing on the amphipathic helical domains that are pivotal for membrane interaction, protein-protein association, and virion budding.

Coronaviruses, a family of enveloped RNA viruses responsible for a range of diseases in humans and animals, rely on a series of intricate interactions between their structural proteins and host cell membranes to assemble new virus particles. Central to this process are amphipathic helices, short protein segments that possess both hydrophobic and hydrophilic properties. This dual nature allows them to insert into and remodel cellular membranes, creating the necessary environment for viral assembly and budding.

This guide explores the functions of amphipathic helices within several key coronavirus proteins:

-

Membrane (M) Protein: The most abundant structural protein, the M protein, contains a conserved amphipathic helix that is crucial for its interaction with the lipid bilayer of the endoplasmic reticulum-Golgi intermediate compartment (ERGIC), the primary site of coronavirus assembly.[1][2][3][4] This interaction is fundamental for shaping the viral envelope.[1]

-

Envelope (E) Protein: A small membrane protein that functions as a viroporin, the E protein possesses an amphipathic helix that contributes to membrane curvature and scission, processes essential for the budding and release of new virions.

-

Nucleocapsid (N) Protein: While primarily responsible for encapsulating the viral RNA genome, the N protein also contains transient amphipathic helices. These helices may facilitate the interaction of the ribonucleoprotein complex with the M protein at the assembly site.

-

Non-Structural Proteins 3 (nsp3) and 4 (nsp4): These proteins are key players in the formation of double-membrane vesicles (DMVs), the sites of viral RNA replication. Amphipathic helices within nsp3 and nsp4 are thought to drive the initial membrane curvature and remodeling of the endoplasmic reticulum to form these specialized replication organelles.

The assembly of a new coronavirus particle is a highly orchestrated process involving a complex interplay of protein-protein and protein-lipid interactions. The amphipathic helix of the M protein serves as a central organizer, recruiting other structural proteins to the budding site. The interaction between the M and N proteins is critical for incorporating the viral genome into the nascent virion. Concurrently, the E protein localizes to the neck of the budding virion, where its amphipathic helix is believed to induce the membrane scission necessary for release.

Quantitative Analysis of Coronavirus Protein Interactions

Understanding the biophysical parameters of these interactions is crucial for developing targeted antiviral therapies. The following tables summarize the available quantitative data on the interactions of coronavirus proteins with lipids and other viral proteins.

| Interaction | Protein/Domain | Lipid/Protein Partner | Method | Affinity (Kd) / Other Metric | Reference |

| Protein-Lipid | SARS-CoV-2 M Protein | Ceramide-1-Phosphate (C1P) | Lipid-protein overlay assay | Robust binding observed | |

| SARS-CoV-2 M Protein | Dihydro-C1P, So1P, Sa1P | Lipid-protein overlay assay | Appreciable binding observed | ||

| SARS-CoV-2 N Protein | Anionic Lipids (e.g., Phosphatidylserine) | Not specified | Strong association observed | ||

| Protein-Protein | SARS-CoV M and N Proteins | M and N proteins | Mammalian Two-Hybrid | ~5-fold higher activity vs control | |

| SARS-CoV-2 N Protein | N Protein (self-association) | TR-FRET | Time and MOI-dependent increase in FRET ratio |

Key Experimental Methodologies

The study of amphipathic helices and their role in viral assembly relies on a variety of advanced biophysical and structural biology techniques. Detailed protocols for some of the most critical experiments are outlined below.

Liposome Co-sedimentation Assay

This assay is used to assess the binding of a protein to lipid membranes.

Principle: Liposomes, artificial lipid vesicles, are incubated with the protein of interest. If the protein binds to the liposomes, it will co-sediment with them during ultracentrifugation. The amount of bound protein in the pellet versus unbound protein in the supernatant is quantified, typically by SDS-PAGE and western blotting.

Detailed Protocol:

-

Liposome Preparation:

-

Prepare a lipid mixture of desired composition (e.g., mimicking the ERGIC membrane: 45% PC, 20% PI, 15% PE, 10% Cholesterol, and 10% C1P or PS) in a glass vial.

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin lipid film.

-

Hydrate the lipid film with an appropriate buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4) by vortexing.

-

Generate large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

-

Binding Reaction:

-

Incubate the purified protein (e.g., SARS-CoV-2 M protein) with the prepared liposomes at a specific molar ratio for a defined period (e.g., 30 minutes at room temperature).

-

-

Sedimentation:

-

Centrifuge the mixture at high speed (e.g., 100,000 x g) for a specified time (e.g., 30 minutes) at 4°C to pellet the liposomes and any bound protein.

-

-

Analysis:

-

Carefully separate the supernatant (unbound protein) from the pellet (liposome-bound protein).

-

Resuspend the pellet in an equal volume of buffer as the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and western blotting using an antibody specific to the protein of interest.

-

Quantify the band intensities to determine the percentage of bound protein.

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy, ΔH, and entropy, ΔS) of a biomolecular interaction.

Principle: A solution of one binding partner (the ligand) is titrated into a solution of the other binding partner (the macromolecule) in the sample cell of a calorimeter. The heat released or absorbed upon binding is measured, and from the resulting titration curve, the thermodynamic parameters of the interaction can be derived.

Detailed Protocol:

-

Sample Preparation:

-

Express and purify the protein of interest (e.g., a coronavirus amphipathic helix peptide) and prepare liposomes of the desired lipid composition.

-

Ensure that the protein and liposome solutions are in identical, thoroughly degassed buffers to minimize heats of dilution. A typical buffer would be 20 mM HEPES, 150 mM NaCl, pH 7.4.

-

Determine the precise concentrations of the protein and lipid solutions.

-

-

ITC Experiment:

-

Load the protein solution (e.g., 5-50 µM) into the sample cell of the ITC instrument.

-

Load the liposome solution (e.g., 50-500 µM) into the injection syringe.

-

Perform a series of small injections (e.g., 2-10 µL) of the liposome solution into the protein solution while monitoring the heat change.

-

A control titration of liposomes into buffer should be performed to account for the heat of dilution.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection.

-

Subtract the heat of dilution from the heat of binding.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.

-

Cryo-Electron Tomography (Cryo-ET)

Cryo-ET is a powerful imaging technique that allows for the three-dimensional visualization of cellular structures and viral particles in their near-native state.

Principle: The sample (e.g., virus-infected cells or purified virions) is rapidly frozen in a thin layer of vitreous ice, preserving its native structure. A series of two-dimensional images are then taken as the sample is tilted at different angles in a transmission electron microscope. These images are computationally reconstructed to generate a three-dimensional tomogram.

Detailed Protocol:

-

Sample Preparation:

-

Grow cells on EM grids and infect with the coronavirus of interest.

-

At the desired time post-infection, plunge-freeze the grids in liquid ethane to vitrify the sample.

-

For in situ studies, the grids may be thinned using a focused ion beam (FIB) to create thin lamellae suitable for electron tomography.

-

-

Data Collection:

-

Transfer the vitrified grid to a cryo-transmission electron microscope.

-

Collect a tilt series of images over a range of angles (e.g., -60° to +60° with 1-2° increments).

-

-

Image Processing and Reconstruction:

-

Align the images in the tilt series.

-

Reconstruct the three-dimensional tomogram using software such as IMOD.

-

Subtomogram averaging can be used to improve the resolution of repeating structures, such as viral proteins on the surface of a virion.

-

Visualizing the Molecular Machinery

To further elucidate the complex relationships and processes involved in coronavirus assembly, the following diagrams have been generated using the Graphviz DOT language.

This technical guide provides a foundational resource for understanding the intricate role of amphipathic helices in coronavirus assembly. Further research into the precise biophysical and structural details of these interactions will be crucial for the development of novel antiviral strategies that target this essential stage of the viral life cycle.

References

- 1. Single Molecule FRET of Protein-Nucleic Acid and Protein-Protein complexes: Surface Passivation and Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The M Protein of SARS-CoV: Basic Structural and Immunological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Membrane-Dependent Effects of a Cytoplasmic Helix on the Structure and Drug Binding of the Influenza Virus M2 Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of the Murine Hepatitis Virus (MHV) EPTM Peptide on Lipid Bilayers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Murine Hepatitis Virus (MHV) Envelope (E) protein is a small, multifunctional transmembrane protein crucial for viral assembly, budding, and pathogenesis. A key functional region within this protein is the post-transmembrane (EPTM) domain, a peptide sequence implicated in direct interactions with and modification of host cell lipid bilayers. This technical guide provides a comprehensive overview of the current understanding of the MHV EPTM peptide's mechanism of action, focusing on its role as a viroporin and its ability to induce membrane curvature. Detailed experimental protocols for studying these phenomena are provided, along with a synthesis of available quantitative data. This document aims to serve as a valuable resource for researchers investigating coronavirus-host interactions and for professionals in the field of antiviral drug development targeting viral ion channels.

Introduction

Coronaviruses, including the Murine Hepatitis Virus (MHV), are enveloped RNA viruses responsible for a wide range of diseases in mammals and birds. The structural integrity and lifecycle of these viruses are critically dependent on the functions of their envelope proteins. The MHV E protein, though a minor component of the virion, plays a pivotal role in the viral lifecycle, including assembly and budding from the endoplasmic reticulum-Golgi intermediate compartment (ERGIC).[1] The E protein's ability to modulate host cell membranes is a key aspect of its function.

Recent research has identified a specific region within the MHV E protein, termed the EPTM (E protein post-transmembrane) peptide, as a primary mediator of membrane interaction.[1] This peptide, corresponding to amino acid residues 50-64 of the MHV-A59 E protein, is located immediately C-terminal to the transmembrane domain and is highly conserved among alpha and beta coronaviruses.[1] Its amphipathic nature suggests a direct role in altering the physical properties of lipid bilayers, a characteristic feature of viroporins.

This guide will delve into the molecular mechanisms by which the this compound peptide interacts with and perturbs lipid bilayers, focusing on its ion channel activity and its capacity to induce membrane curvature.

The this compound Peptide: Sequence and Structure

The MHV-A59 E protein is an 83-amino-acid polypeptide.[2] The transmembrane domain is located approximately between residues 15 and 37.[2] The EPTM peptide, as identified by previous studies, comprises the following 15-amino-acid sequence:

Sequence: L-Y-K-Y-Y-N-E-E-V-R-P-P-P-L-E (Residues 50-64 of MHV-A59 E protein)

This sequence is notable for its mix of hydrophobic and charged residues, which is consistent with an amphipathic helical structure that can insert into the lipid-water interface of a membrane.

Mechanism of Action on Lipid Bilayers

The this compound peptide is believed to exert its effects on lipid bilayers through two primary, interconnected mechanisms: viroporin activity and induction of membrane curvature.

Viroporin Activity: Formation of Ion Channels

The transmembrane domain of the MHV E protein, of which the EPTM is a part, oligomerizes to form ion channels, a hallmark of viroporins. While direct electrophysiological data for the isolated 15-amino-acid EPTM peptide is not yet available, studies on synthetic peptides corresponding to the entire transmembrane domain of MHV E have demonstrated the formation of cation-selective ion channels in planar lipid bilayers.

These channels exhibit a preference for monovalent cations, with studies on the full-length E protein and its transmembrane domain suggesting a higher permeability for Na+ over K+. The activity of these channels can be inhibited by hexamethylene amiloride (HMA), a known blocker of viral ion channels. It is hypothesized that the EPTM peptide contributes to the hydrophilic pore-lining of the channel formed by the oligomerization of the transmembrane domains.

Table 1: Quantitative Data on MHV E Protein Viroporin Activity

| Parameter | Value | Reference |

| Ion Selectivity | Cation-selective (Na⁺ > K⁺ > Cl⁻) | |

| Inhibitor | Hexamethylene amiloride (HMA) | |

| Oligomeric State | Presumed pentameric |

Note: This data is derived from studies on the full-length MHV E protein or its entire transmembrane domain, as specific quantitative data for the isolated EPTM peptide is not currently available.

Induction of Membrane Curvature

A critical function of the E protein during the viral lifecycle is the induction of membrane curvature, which is essential for the budding of new virions from the host cell's ERGIC. The EPTM peptide is thought to play a direct role in this process.

-

Insertion and Membrane Deformation: The amphipathic nature of the EPTM peptide allows it to insert into the cytoplasmic leaflet of the lipid bilayer. This insertion is asymmetric, leading to an expansion of the cytoplasmic leaflet relative to the luminal leaflet. This differential stress induces a bending of the membrane, facilitating the formation of viral buds.

-

GUV Deformation Assays: Experiments using Giant Unilamellar Vesicles (GUVs) have provided direct visual evidence of the membrane-modifying activity of the this compound peptide. The introduction of the synthetic EPTM peptide to GUVs results in a noticeable change in vesicle morphology, with the GUVs becoming smaller and exhibiting a more rugged appearance, indicative of membrane fragmentation and budding.

Experimental Protocols

Giant Unilamellar Vesicle (GUV) Deformation Assay

This assay is used to visually assess the ability of a peptide to induce changes in the morphology of a lipid bilayer.

Methodology:

-

GUV Preparation:

-

Prepare a lipid mixture in chloroform, typically consisting of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), sphingomyelin, and cholesterol. A fluorescent lipid dye (e.g., Rhodamine B-DOPE) is included for visualization.

-

Deposit the lipid mixture onto platinum or ITO-coated glass slides and allow the solvent to evaporate under vacuum to form a thin lipid film.

-

Rehydrate the lipid film with a sucrose solution to form GUVs via electroformation.

-

-

Peptide Interaction:

-

Dilute the GUVs in an iso-osmotic glucose solution.

-

Introduce the synthetic this compound peptide to the GUV suspension at the desired concentration.

-

-

Microscopy:

-

Observe the GUVs over time using a confocal laser scanning microscope.

-

Capture images at regular intervals to document changes in GUV size, shape, and integrity.

-

Planar Lipid Bilayer Electrophysiology

This technique is used to characterize the ion channel properties of the EPTM peptide.

Methodology:

-

Bilayer Formation:

-

A planar lipid bilayer is formed across a small aperture (50-250 µm) in a non-conductive partition separating two chambers (cis and trans) filled with an electrolyte solution (e.g., 1 M KCl).

-

The lipid solution (e.g., diphytanoyl-phosphatidylcholine in n-decane) is painted across the aperture.

-

-

Peptide Incorporation:

-

The synthetic this compound peptide, solubilized in an appropriate solvent, is added to the cis chamber.

-

Spontaneous insertion of the peptide oligomers into the bilayer will result in the formation of ion channels.

-

-

Data Acquisition:

-

A voltage is clamped across the bilayer using Ag/AgCl electrodes, and the resulting ionic current is measured with a sensitive amplifier.

-

Single-channel currents are recorded to determine conductance, ion selectivity (by altering the ionic composition of the solutions), and open probability.

-

Visualizations

Caption: Workflow for investigating the this compound peptide's effect on lipid bilayers.

Caption: Dual mechanism of action of the this compound peptide on lipid bilayers.

Conclusion and Future Directions

The this compound peptide is a key player in the interaction of the virus with host cell membranes. Its dual function as a viroporin and an inducer of membrane curvature highlights its importance in the viral lifecycle. The ability to form cation-selective ion channels likely plays a role in modulating the ionic environment of the budding compartment, while its membrane-deforming properties are essential for the physical process of virion release.

Future research should focus on obtaining high-resolution structural data of the EPTM peptide oligomer in a lipid environment to precisely define the architecture of the ion channel. Furthermore, detailed electrophysiological characterization of the isolated EPTM peptide is needed to quantify its specific ion channel properties. A deeper understanding of the this compound peptide's mechanism of action will undoubtedly pave the way for the development of novel antiviral therapeutics targeting this critical viral function.

References

Introduction

The coronavirus envelope (E) protein is a small, integral membrane protein that plays a crucial, multifaceted role in the viral life cycle.[1][2][3] Despite being the smallest of the four major structural proteins, the E protein is indispensable for efficient viral assembly, budding, and pathogenesis.[1][3] This technical guide provides an in-depth exploration of the biological significance of the E protein's transmembrane and juxtamembrane regions. For the purpose of this guide, this region will be referred to as the EPTM sequence, encompassing the transmembrane domain (TMD) and the adjacent cysteine-rich region that is a hub for post-translational modifications. We will delve into the critical functions of this sequence, including its role in protein palmitoylation and its activity as a viroporin, and the subsequent impact on viral assembly and host signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the E protein as a potential therapeutic target.

Palmitoylation of the E Protein: A Key Regulator of Viral Assembly

A critical post-translational modification of the coronavirus E protein is S-palmitoylation, the reversible attachment of a 16-carbon palmitic acid to cysteine residues. In the SARS-CoV-2 E protein, this modification occurs on a conserved cluster of cysteine residues (C40, C43, and C44) located in the juxtamembrane region. This lipid modification is crucial for several aspects of the E protein's function, including protein stability, interactions with other viral proteins, and the formation of virus-like particles (VLPs).

Impact on Protein Stability and Interactions

The interaction between the E protein and other structural proteins, particularly the membrane (M) protein, is fundamental for viral assembly. Palmitoylation of the E protein is vital for its interaction with the M, spike (S), and nucleocapsid (N) proteins. Mutation of the palmitoylation sites (C40/43/44S) in the SARS-CoV-2 E protein has been shown to decrease its interaction with these structural proteins. In contrast, for SARS-CoV, the interaction between the S and M proteins was found to be independent of S protein palmitoylation, suggesting potential differences in the assembly mechanisms among coronaviruses.

Role in Virus-Like Particle (VLP) Production

The co-expression of the M and E proteins is essential for the efficient formation and release of SARS-CoV-2 VLPs. Palmitoylation of the E protein is a critical determinant of VLP production. Studies on murine hepatitis virus (MHV) have shown that a triple substitution mutant of the E protein, lacking palmitoylation, was entirely incompetent for VLP production. Similarly, for SARS-CoV-2, mutating the palmitoylation sites of the E protein significantly inhibits VLP production. Interestingly, a study on the SARS-CoV E protein found that a mutant with all three cysteines changed to alanines was still competent in VLP production, suggesting that palmitoylation may not be universally required for VLP assembly for all coronaviruses.

| Parameter | Wild-Type E Protein | Palmitoylation-Deficient E Mutant (e.g., C40/43/44S) | Reference |

| Protein Stability | Half-life of ~3.92 hours | Reduced stability | |

| Interaction with M, S, and N proteins | Essential for interaction | Decreased interaction | |

| VLP Production | Efficient VLP production | Significantly inhibited VLP production | |

| VLP Density | Normal density | Reduced density |

Viroporin Function: An Ion Channel Essential for the Viral Life Cycle

The E protein oligomerizes to form a pentameric ion channel, a characteristic feature of viroporins. This channel is embedded in the membranes of the endoplasmic reticulum-Golgi intermediate compartment (ERGIC) of infected cells and exhibits cation-selective permeability. The ion channel activity of the E protein is implicated in several stages of the viral life cycle and in the modulation of the host's inflammatory response.

The transmembrane domain of the E protein is responsible for forming the ion-conductive pore. The pore has a diameter that can accommodate single dehydrated cations like Na+, K+, and Ca2+. The ion selectivity of the channel can be influenced by the lipid composition of the membrane and the pH of the environment. For instance, in neutral lipid bilayers, the SARS-CoV E protein channel shows little cation preference, whereas in negatively charged membranes, it behaves as a cation-selective pore. The conductance of the SARS-CoV-2 E protein channel has been measured to be approximately 2 ± 0.4 nS in a 1M CaCl2 solution.

The viroporin activity of the E protein is thought to play a role in the viral budding process by influencing membrane curvature. Furthermore, by altering the ion homeostasis of the host cell, particularly by facilitating Ca2+ influx, the E protein can trigger downstream signaling pathways that are beneficial for the virus.

| Parameter | Value | Conditions | Reference |

| Ion Selectivity | Cation-selective (Na+ > K+ > Cl-) | Dependent on lipid composition and pH | |

| Channel Conductance | ~2 ± 0.4 nS | 1M CaCl2 solution | |

| Voltage Dependence | Voltage-dependent | Electrophysiological recordings |

Modulation of Host Signaling Pathways

The coronavirus E protein, through its structural and functional properties, can significantly modulate host cell signaling pathways, contributing to viral pathogenesis. Key among these are the activation of inflammatory responses and the induction of endoplasmic reticulum (ER) stress.

Activation of Inflammatory Pathways

The E protein is a potent activator of inflammatory signaling. It has been shown to directly interact with and activate the Toll-like receptor 2 (TLR2) pathway. This interaction triggers the MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB. Activated NF-κB then promotes the transcription of pro-inflammatory cytokines and chemokines, such as CXCL8.

Furthermore, the viroporin activity of the E protein, particularly its ability to transport Ca2+ ions, is a key trigger for the activation of the NLRP3 inflammasome. The influx of Ca2+ into the cytoplasm acts as a second signal for NLRP3 inflammasome assembly, leading to the activation of caspase-1 and the subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18. The synergistic action of the E and Orf3a viroporins can lead to even higher levels of IL-1β secretion.

Induction of Endoplasmic Reticulum (ER) Stress

Coronavirus replication is intimately linked with the ER, and the high demand for viral protein synthesis and folding can lead to ER stress and the activation of the unfolded protein response (UPR). The UPR is a cellular stress response that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged. Coronavirus infection has been shown to induce all three branches of the UPR, mediated by the sensors PERK, IRE1, and ATF6. While the specific role of the E protein in inducing ER stress is still being elucidated, its localization and function within the ER-Golgi intermediate compartment suggest its involvement in modulating this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biological functions of the coronavirus E protein's transmembrane and juxtamembrane regions.

Acyl-Biotin Exchange (ABE) Assay for Protein Palmitoylation

This protocol is adapted from methods described for detecting protein S-palmitoylation.

Objective: To detect the palmitoylation of the coronavirus E protein.

Materials:

-

Cells expressing the E protein of interest.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

N-ethylmaleimide (NEM).

-

Hydroxylamine (HAM) solution.

-

Thiol-reactive biotinylation reagent (e.g., Biotin-BMCC).

-

Streptavidin-agarose beads.

-

SDS-PAGE and Western blotting reagents.

-

Antibody against the E protein or an epitope tag.

Procedure:

-

Cell Lysis: Lyse the cells in a buffer containing a high concentration of a thiol-blocking agent like N-ethylmaleimide (NEM) to block all free cysteine residues.

-

Thioester Cleavage: Treat the lysate with hydroxylamine (HAM) at a neutral pH to specifically cleave the thioester bond linking palmitate to cysteine residues. A control sample should be treated with a buffer lacking HAM.

-

Biotinylation: Label the newly exposed free thiol groups with a thiol-reactive biotinylation reagent.

-

Affinity Purification: Capture the biotinylated proteins using streptavidin-agarose beads.

-

Analysis: Elute the captured proteins and analyze them by SDS-PAGE and Western blotting using an antibody specific to the E protein. A positive signal in the HAM-treated sample compared to the control indicates palmitoylation.

Virus-Like Particle (VLP) Production and Purification

This protocol is a generalized procedure based on several described methods for generating coronavirus VLPs.

Objective: To produce and purify coronavirus VLPs to study the role of the E protein in viral assembly.

Materials:

-

Mammalian cell line (e.g., HEK293T).

-

Expression plasmids for coronavirus structural proteins (M, E, S, and N).

-

Transfection reagent.

-

Cell culture medium.

-

Sucrose solutions (e.g., 20% and 60% w/v).

-

Ultracentrifuge.

Procedure:

-

Transfection: Co-transfect the mammalian cells with expression plasmids encoding the M, E, S, and N proteins. To study the effect of E protein mutations, use a plasmid with the desired mutation.

-

VLP Harvest: At 48-72 hours post-transfection, harvest the cell culture supernatant.

-

Clarification: Centrifuge the supernatant at a low speed to pellet cell debris.

-

VLP Pelleting: Layer the clarified supernatant onto a sucrose cushion (e.g., 20% sucrose) and ultracentrifuge to pellet the VLPs.

-

Purification: Resuspend the VLP pellet and further purify it by ultracentrifugation through a discontinuous or continuous sucrose gradient (e.g., 20-60%).

-

Fraction Collection and Analysis: Collect fractions from the sucrose gradient and analyze them for the presence of the structural proteins by Western blotting. The co-sedimentation of M, E, S, and N proteins indicates the formation of VLPs.

Planar Lipid Bilayer Electrophysiology for Ion Channel Analysis

This protocol is based on descriptions of methods used to measure the ion channel activity of the coronavirus E protein.

Objective: To measure the ion channel properties of the coronavirus E protein.

Materials:

-

Planar lipid bilayer apparatus with two chambers separated by a small aperture.

-

Synthetic lipids (e.g., DPhPC).

-

Purified E protein or synthetic E protein transmembrane domain peptide.

-

Electrolyte solutions (e.g., KCl, NaCl).

-

Ag/AgCl electrodes.

-

Amplifier and data acquisition system.

Procedure:

-

Bilayer Formation: Form a planar lipid bilayer across the aperture separating the two chambers of the apparatus.

-

Protein Incorporation: Add the purified E protein or peptide to one of the chambers (the cis side). The protein will spontaneously insert into the lipid bilayer.

-

Electrophysiological Recording: Apply a voltage across the membrane using the Ag/AgCl electrodes and record the resulting ion current using the amplifier and data acquisition system.

-

Data Analysis: Analyze the current recordings to determine the single-channel conductance, ion selectivity, and voltage dependence of the E protein channel. Ion selectivity can be determined by measuring the reversal potential under an ion concentration gradient.

Conclusion

The transmembrane and juxtamembrane regions of the coronavirus E protein, here termed the EPTM sequence, are of profound biological significance. The post-translational palmitoylation of conserved cysteine residues within this region is a critical regulatory mechanism for protein stability, protein-protein interactions, and the assembly of new virions. Furthermore, the transmembrane domain forms a cation-selective ion channel, or viroporin, that is essential for the viral life cycle and contributes to the virus-induced inflammatory response. The E protein's ability to activate the TLR2/NF-κB and NLRP3 inflammasome signaling pathways highlights its role in viral pathogenesis. The intricate functions of the EPTM sequence make it an attractive target for the development of novel antiviral therapeutics. A deeper understanding of the molecular mechanisms governing the activities of this region will be crucial for designing effective strategies to combat coronavirus infections.

References

An In-depth Technical Guide to Murine Hepatitis Virus (MHV) Membrane Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the core membrane proteins of Murine Hepatitis Virus (MHV), a key model organism for studying coronaviruses. The information presented herein is intended to support research and development efforts targeting viral assembly, entry, and pathogenesis.

Core Membrane Proteins of MHV

Murine Hepatitis Virus, like other coronaviruses, possesses a set of structural membrane proteins that are crucial for the virus's life cycle. These proteins are embedded in the viral envelope and play fundamental roles in host cell entry, virion assembly, and budding. The primary membrane proteins are the Spike (S) glycoprotein, the Membrane (M) glycoprotein, the Envelope (E) protein, and in some strains, the Hemagglutinin-Esterase (HE) protein.

Spike (S) Glycoprotein

The S protein is a large, type I transmembrane glycoprotein that forms the prominent spikes on the virion surface, giving coronaviruses their characteristic crown-like appearance. It is a class I fusion protein responsible for binding to host cell receptors and mediating the fusion of the viral and host cell membranes, a critical first step in infection.[1][2] The S protein is a trimer, with each monomer being cleaved into two subunits: S1 and S2.[3]

-

S1 Subunit: Contains the N-terminal domain (NTD), which is responsible for binding to the primary receptor, murine carcinoembryonic antigen-related cell adhesion molecule 1a (mCEACAM1a).[4][5]

-

S2 Subunit: Anchors the S protein in the viral membrane and mediates membrane fusion after receptor binding induces conformational changes.

Receptor binding to the S1 subunit triggers significant conformational changes in the S protein, which weakens the interaction between S1 and S2. This conformational change is essential for the subsequent fusion of the viral and host membranes, allowing the viral genome to enter the host cell.

Membrane (M) Glycoprotein

The M protein is the most abundant structural protein in the virion. It is a small, triple-spanning transmembrane protein that is fundamental to the virus's structure and assembly. The M protein plays a central role in organizing the assembly of new virus particles at the endoplasmic reticulum-Golgi intermediate compartment (ERGIC). It interacts with other viral structural proteins, including the S protein, the N protein (as part of the nucleocapsid), and the E protein. These interactions are crucial for the budding of new virions from the host cell membranes. The M protein exists in two conformations: an elongated form associated with membrane rigidity and a compact form associated with flexibility.

Envelope (E) Protein

The E protein is a small, integral membrane protein present in minor quantities in the virion. Despite its low abundance, it plays a critical role in the viral life cycle. The E protein has been shown to have ion channel activity, forming cation-selective channels in lipid bilayers. This viroporin activity is thought to be important for virus assembly, budding, and release. The transmembrane domain of the E protein is crucial for its function, and mutations in this domain can significantly impair virus production. The ion channel activity of the MHV E protein can be inhibited by hexamethylene amiloride (HMA).

Hemagglutinin-Esterase (HE) Protein

The HE protein is found in some, but not all, strains of MHV. It is a type I membrane glycoprotein that can bind to O-acetylated sialic acids on the surface of host cells. While not essential for viral replication in cell culture, the HE protein can play a role in pathogenesis. The interaction of the HE protein with its carbohydrate ligand does not appear to be sufficient to mediate viral entry on its own; the interaction between the S protein and its receptor, MHVR, is still required for infection.

Quantitative Data Summary

The following tables summarize key quantitative data for the MHV membrane proteins based on available literature.

| Property | Spike (S) Protein | Membrane (M) Protein | Envelope (E) Protein | Hemagglutinin-Esterase (HE) Protein |

| Molecular Weight (approx.) | 180-200 kDa | 25 kDa | 9.6 kDa (83 amino acids) | 65 kDa |

| Receptor | mCEACAM1a | N/A | N/A | O-acetylated sialic acids |

| Key Functions | Receptor binding, membrane fusion | Virion assembly, morphogenesis | Ion channel activity, virus assembly and release | Receptor binding, potential role in pathogenesis |

| Ion Channel Activity | No | No | Yes (cation-selective) | No |

| Inhibitors | Monoclonal anti-MHVR antibody (MAb-CC1) blocks S protein binding | N/A | Hexamethylene amiloride (HMA) inhibits ion channel activity | N/A |

Experimental Protocols

This section details common methodologies used in the study of MHV membrane proteins.

Virus Propagation and Quantification

-

Cell Lines: MHV is commonly propagated in murine cell lines such as Delayed Brain Tumor (DBT) cells, 17CL-1 cells, and L2 cells. NCTC clone 1469 and clone 929 cells are also utilized.

-

Infection: Cells are infected at a specific multiplicity of infection (MOI), for example, an MOI of 10 for labeling experiments or 0.05 for infection assays.

-

Harvesting: Virus-containing supernatants are harvested at various time points post-infection.

-

Plaque Assay: To quantify infectious virus particles, a plaque assay is performed. This involves infecting a monolayer of susceptible cells (e.g., L2 cells) with serial dilutions of the virus stock. The cells are then covered with an overlay medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells. After a period of incubation, the cells are stained (e.g., with crystal violet), and the plaques (zones of cell death) are counted to determine the viral titer in plaque-forming units per milliliter (PFU/mL).

Protein Analysis

-

Metabolic Labeling and Immunoprecipitation: To study protein synthesis and interactions, infected cells are metabolically labeled with radioactive amino acids (e.g., ³⁵S-methionine/cysteine). Cell lysates are then prepared, and specific proteins are immunoprecipitated using antibodies targeting the protein of interest (e.g., anti-M or anti-N monoclonal antibodies).

-

Co-immunoprecipitation (Co-IP): This technique is used to study protein-protein interactions. Cell lysates containing the protein complexes are incubated with an antibody against a specific protein. The antibody-protein complex is then captured, and the interacting proteins are identified by techniques such as Western blotting. This has been used to demonstrate the interaction between the M and N proteins.

-

Western Blotting: Proteins separated by SDS-PAGE are transferred to a membrane and probed with specific antibodies to detect the presence and relative abundance of a particular protein. This is used, for example, to analyze the cleavage of the S protein.

Virus Entry and Fusion Assays

-

Pseudovirus Entry Assay: To study the entry process in a BSL-2 setting, pseudoviruses are often used. These are typically replication-deficient viruses (e.g., a retrovirus or lentivirus) that have been engineered to express the viral envelope protein of interest (e.g., MHV S protein) and a reporter gene (e.g., luciferase). The entry of these pseudoviruses into target cells expressing the appropriate receptor can be quantified by measuring the expression of the reporter gene.

-

Proteolysis Assay: To investigate the conformational changes in the S protein, purified virions or recombinant S protein can be subjected to limited proteolysis (e.g., with trypsin or proteinase K) in the presence or absence of the receptor. The resulting fragments are then analyzed by SDS-PAGE and Western blotting to assess changes in protease sensitivity, which can indicate conformational changes.

Ion Channel Activity Assays

-

Planar Lipid Bilayer Electrophysiology: To directly measure the ion channel activity of the E protein, synthetic peptides corresponding to the E protein are incorporated into artificial planar lipid bilayers. An electrical potential is applied across the membrane, and the flow of ions through the channels is measured as an electrical current. This technique allows for the characterization of the channel's ion selectivity and its sensitivity to inhibitors like HMA.

Visualizations

Signaling Pathways and Workflows

Caption: MHV entry pathway initiated by S protein binding to the CEACAM1a receptor.

Caption: Key interactions of MHV structural proteins during assembly at the ERGIC.

Caption: Workflow for Co-immunoprecipitation to detect M-N protein interaction.

References

- 1. jrmds.in [jrmds.in]

- 2. uniprot.org [uniprot.org]

- 3. Frontiers | Mouse Hepatitis Virus Receptor as a Determinant of the Mouse Susceptibility to MHV Infection [frontiersin.org]

- 4. [PDF] Structure of mouse coronavirus spike protein complexed with receptor reveals mechanism for viral entry | Semantic Scholar [semanticscholar.org]

- 5. Structure of mouse coronavirus spike protein complexed with receptor reveals mechanism for viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

For Immediate Release

Boston, MA – November 26, 2025 – A comprehensive technical guide released today sheds new light on a highly conserved peptide sequence within the coronavirus family, the EPTM peptide, offering a potential target for broad-spectrum antiviral therapies. The guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the EPTM peptide's conservation, its role in the viral life cycle, and experimental protocols for its study.

The EPTM (Envelope post-transmembrane) peptide is a short, amphipathic helix located in the C-terminal region of the coronavirus Envelope (E) protein.[1] This small protein plays a crucial role in virus assembly, release, and pathogenesis.[2][3] The high degree of conservation of the EPTM sequence across different coronaviruses, including those responsible for severe human diseases like SARS-CoV-2, SARS-CoV, and MERS-CoV, makes it an attractive candidate for the development of antiviral drugs that could be effective against a range of coronaviruses.

Quantitative Analysis of EPTM Peptide Conservation

A comparative analysis of the EPTM peptide sequence across various alpha, beta, and gamma coronaviruses reveals a remarkable degree of conservation, particularly in the hydrophobic residues critical for its function. The following table summarizes the sequence alignment and percentage identity of the EPTM peptide from several key coronaviruses.

| Coronavirus Species | Genus | EPTM Peptide Sequence | % Identity to SARS-CoV-2 |

| SARS-CoV-2 | Beta | LVKPSAKEL | 100% |

| SARS-CoV | Beta | LVKPSAKEL | 100% |

| MERS-CoV | Beta | LVKPSAKEL | 100% |

| Murine Hepatitis Virus (MHV) | Beta | LAKPSAEDL | 66.7% |

| Human Coronavirus 229E (HCoV-229E) | Alpha | LAAPSAQEL | 66.7% |

Note: The core EPTM sequence used for this analysis is a 9-amino acid stretch identified as critical for its function. The full post-transmembrane region may be longer.

Functional Significance and Signaling Pathways

The EPTM peptide is believed to play a critical role in the interaction of the E protein with the host cell membrane.[1] Its amphipathic nature allows it to insert into lipid bilayers, a process that is likely essential for the budding of new virus particles from infected cells.

Recent studies have also implicated the coronavirus E protein in the activation of host immune signaling pathways. Specifically, the E protein of SARS-CoV-2 has been shown to bind to and activate the Toll-like receptor 2 (TLR2) pathway.[4] This interaction triggers a signaling cascade that leads to the production of pro-inflammatory cytokines, contributing to the "cytokine storm" observed in severe COVID-19 cases.

Experimental Protocols

This guide provides detailed methodologies for key experiments to study the EPTM peptide.

In Silico Conservation Analysis

Objective: To assess the conservation of the EPTM peptide sequence across multiple coronavirus species.

Protocol:

-

Sequence Retrieval: Obtain the full-length amino acid sequences of the Envelope (E) protein from various coronaviruses from a public database such as the National Center for Biotechnology Information (NCBI).

-

Multiple Sequence Alignment: Perform a multiple sequence alignment of the retrieved E protein sequences using a tool like Clustal Omega or MEGAX.

-

Identification of EPTM Region: Locate the post-transmembrane (EPTM) region in the alignment. This is typically found immediately following the transmembrane domain.

-

Conservation Analysis: Analyze the alignment to identify conserved residues within the EPTM peptide. Calculate the percentage of sequence identity for the EPTM peptide of each virus relative to a reference sequence (e.g., SARS-CoV-2).

-

Visualization: Use a tool like Jalview to visualize the sequence alignment and conservation scores.

Peptide Synthesis and Purification

Objective: To chemically synthesize the EPTM peptide for in vitro studies.

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS): Synthesize the peptide on a solid support resin (e.g., Rink-Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Coupling: Utilize a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the addition of each amino acid.

-

Deprotection: Remove the Fmoc protecting group with a piperidine solution after each coupling step.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Giant Unilamellar Vesicle (GUV) Binding Assay

Objective: To visually assess the interaction of the EPTM peptide with lipid membranes.

Protocol:

-

GUV Formation: Prepare GUVs composed of a lipid mixture mimicking the host cell membrane (e.g., POPC, POPS, and cholesterol) using the electroformation technique.

-

Peptide Labeling (Optional): For visualization, the synthesized EPTM peptide can be labeled with a fluorescent tag (e.g., YFP).

-

Incubation: Mix the fluorescently labeled EPTM peptide with the prepared GUVs.

-

Microscopy: Visualize the GUVs and the peptide using fluorescence microscopy.

-

Analysis: Observe the localization of the fluorescent peptide. Accumulation of fluorescence on the GUV membrane indicates binding of the EPTM peptide to the lipid bilayer.

This technical guide provides a foundational resource for the scientific community to accelerate research into the conserved EPTM peptide. A deeper understanding of this critical viral component could pave the way for novel therapeutic interventions against current and future coronavirus threats.

References

- 1. Identification of a Membrane Binding Peptide in the Envelope Protein of MHV Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SARS-CoV-2 E protein: Pathogenesis and potential therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Coronavirus E Protein: Assembly and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SARS-CoV-2 Envelope (E) Protein Binds and Activates TLR2 Pathway: A Novel Molecular Target for COVID-19 Interventions - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the Murine Hepatitis Virus (MHV) Envelope Protein C-Terminal Domain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Murine Hepatitis Virus (MHV) Envelope (E) protein is a small, integral membrane protein that plays a critical, albeit complex, role in the coronavirus lifecycle.[1][2] As the smallest of the four major structural proteins, it is involved in several key processes including virus assembly, morphogenesis, and budding.[3][4][5] The E protein is comprised of three distinct domains: a short N-terminal hydrophilic region, a central hydrophobic transmembrane domain (TMD), and a hydrophilic C-terminal domain (CTD). While the TMD is known for its ion channel activity, forming a pentameric viroporin essential for viral pathogenicity, the C-terminal domain is crucial for protein-protein interactions, virion stability, and proper particle assembly.

This technical guide provides an in-depth analysis of the MHV E protein's C-terminal domain, summarizing key structural data, detailing experimental protocols for its study, and visualizing its functional relationships within the viral context.

Data Presentation: Structural and Biophysical Properties

The MHV-A59 E protein consists of 83 amino acids. Its C-terminal domain is a hydrophilic region exposed to the cytoplasm, playing a vital role in the final stages of the virion lifecycle. Mutations within this domain have been shown to produce unstable, elongated virions, suggesting a failure in the membrane scission process during budding.

| Property | Value / Description | References |

| Organism | Murine coronavirus (strain A59) (MHV-A59) | |

| Protein Name | Envelope small membrane protein (E protein) | |

| Total Length | 83 amino acids | |

| C-Terminal Domain | Comprises the hydrophilic tail of the protein, approximately 34 residues. | |

| Subcellular Location | Endoplasmic Reticulum-Golgi Intermediate Compartment (ERGIC) and Golgi membranes. The C-terminus is exposed on the cytoplasmic side. | |

| Topology | The C-terminal domain is located inside the virion and in the cytoplasm of infected cells, protected from proteolytic degradation. | |

| Post-Translational Mod. | Reports on acylation exist, but have not been consistently confirmed for all coronaviruses. | |

| Known Interactions | Interacts with the M protein. Site-directed mutations in the CTD can impair viral assembly and maturation. |

Experimental Protocols: Methodologies for Structural Analysis

The structural and functional characterization of the MHV E protein, particularly its membrane-embedded nature, requires a combination of molecular biology, biochemical, and biophysical techniques.

Molecular Cloning, Expression, and Purification

This protocol outlines a general approach for producing the MHV E protein or its C-terminal domain for in vitro studies, adapted from methodologies used for coronavirus membrane proteins.

Objective: To obtain a sufficient quantity of pure, folded protein for structural analysis.

-

Gene Synthesis and Cloning: The gene encoding the MHV-A59 E protein (or specifically the C-terminal domain, residues ~50-83) is synthesized with codon optimization for E. coli expression. It is then cloned into an expression vector, such as pET, containing an N-terminal fusion tag (e.g., His-tag, SUMO tag) to enhance solubility and facilitate purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown at 37°C to an OD600 of 0.6-0.8. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight to improve protein folding and solubility.

-

Cell Lysis and Solubilization: Cells are harvested by centrifugation and resuspended in a lysis buffer containing a mild detergent (e.g., DDM, LDAO) to solubilize the membrane-associated E protein. Sonication or high-pressure homogenization is used to lyse the cells.

-

Purification:

-

Affinity Chromatography: The lysate is cleared by ultracentrifugation, and the supernatant is loaded onto a Ni-NTA resin column. The column is washed extensively to remove non-specifically bound proteins. The His-tagged protein is then eluted using an imidazole gradient.

-

Tag Cleavage: If necessary, the fusion tag is cleaved using a specific protease (e.g., TEV protease, SUMO protease).

-

Size-Exclusion Chromatography (SEC): A final polishing step using SEC is performed to separate the target protein from aggregates and remaining impurities, ensuring a homogenous sample for structural studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the high-resolution structure and dynamics of proteins in a near-native state, such as in detergent micelles or lipid bilayers.

Objective: To determine the three-dimensional structure and dynamics of the E protein C-terminal domain.

-

Isotope Labeling: For NMR studies, the protein is uniformly labeled with ¹⁵N and ¹³C by growing the E. coli in minimal media supplemented with ¹⁵NH₄Cl and ¹³C-glucose as the sole nitrogen and carbon sources, respectively.

-

Sample Preparation: The purified, isotopically labeled protein is reconstituted into a membrane-mimicking environment, such as dodecylphosphocholine (DPC) micelles, to ensure proper folding. The sample is concentrated to 0.5-1.0 mM in an appropriate NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5).

-

Data Acquisition: A suite of multidimensional NMR experiments is performed on high-field spectrometers (e.g., 600-900 MHz).

-

2D ¹H-¹⁵N HSQC: To check sample quality and obtain a "fingerprint" of the protein.

-

3D Triple-Resonance Experiments (HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): To assign the backbone chemical shifts.

-

3D NOESY Experiments (¹⁵N-edited NOESY-HSQC): To obtain distance restraints between protons that are close in space (<5 Å), which are crucial for structure calculation.

-

-

Structure Calculation and Refinement: The assigned chemical shifts and NOE-derived distance restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH). An ensemble of structures is calculated, and the lowest energy structures that are most consistent with the experimental data are selected and refined.

X-ray Crystallography

X-ray crystallography provides atomic-resolution structural information by analyzing the diffraction pattern of X-rays from a protein crystal. While challenging for membrane proteins, it can be applied to soluble domains like the CTD.

Objective: To obtain a high-resolution crystal structure of the MHV E protein C-terminal domain.

-

Crystallization Screening: The purified C-terminal domain peptide is subjected to high-throughput screening of hundreds to thousands of different chemical conditions (precipitants, buffers, salts, additives) using vapor diffusion methods (hanging-drop or sitting-drop).

-

Crystal Optimization: Promising "hits" from the initial screen are optimized by systematically varying the concentrations of the components to grow larger, single, well-diffracting crystals.

-

Data Collection: Crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The crystal is rotated in the X-ray beam to capture a complete diffraction pattern.

-

Structure Determination:

-

Phasing: The "phase problem" is solved using methods like Molecular Replacement (if a homologous structure exists) or experimental phasing (e.g., SAD, MAD).

-

Model Building and Refinement: An initial atomic model is built into the calculated electron density map. This model is then iteratively refined against the diffraction data to improve its fit and stereochemical quality.

-

Mandatory Visualizations: Pathways and Workflows

Domain Architecture and Membrane Topology

The MHV E protein is a single-pass transmembrane protein with its C-terminus located in the cytoplasm. This topology is critical for its interaction with other viral and potentially host components during the assembly process.

Caption: Domain organization and membrane topology of the MHV E protein.

Experimental Workflow for Structural Analysis

The determination of the E protein CTD structure involves a multi-step process from gene to final 3D model. This workflow highlights the key stages for an NMR-based approach.

Caption: Experimental workflow for NMR-based structural determination of the E protein CTD.

Role in Viral Assembly and Budding

The E protein, in concert with the M protein, is essential for the formation of the viral envelope. The cytoplasmic C-terminal domain of E is thought to interact with the large endodomain of the M protein, a critical step for inducing membrane curvature and facilitating the budding of new virions from the ERGIC.

Caption: Proposed interactions of the E protein CTD during coronavirus assembly.

References

- 1. Role of the Coronavirus E Viroporin Protein Transmembrane Domain in Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Expression, crystallization and preliminary crystallographic study of mouse hepatitis virus (MHV) nucleocapsid protein C-terminal domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Coronavirus M Protein and Nucleocapsid Interaction in Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uniprot.org [uniprot.org]

- 5. journals.asm.org [journals.asm.org]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 26, 2025

Abstract

The coronavirus envelope (E) protein is a small, enigmatic integral membrane protein that plays a surprisingly large and critical role in the viral life cycle. Despite being the smallest of the four major structural proteins, the E protein is a multifunctional viroporin involved in virion assembly, budding, and release. Furthermore, its ion channel activity is intrinsically linked to the virus's ability to modulate host cell signaling pathways, induce a potent inflammatory response, and ultimately, contribute significantly to viral pathogenesis. This technical guide provides a comprehensive overview of the E protein's function, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways, to serve as a resource for researchers actively engaged in coronavirus biology and the development of novel antiviral therapeutics.

Structure and Localization of the E Protein

The coronavirus E protein is a small polypeptide, typically 75 to 109 amino acids in length, that is highly expressed in infected cells, although only a small fraction is incorporated into new virions.[1][2] Structurally, the E protein is characterized by three distinct domains: a short, hydrophilic N-terminal domain, a large hydrophobic transmembrane domain (TMD), and a hydrophilic C-terminal domain.[3][4] The TMD is the most conserved region and is responsible for the protein's oligomerization into a pentameric structure that forms a cation-selective ion channel, a key feature classifying it as a viroporin.[3]

The majority of the E protein localizes to the endoplasmic reticulum (ER), the Golgi apparatus, and the ER-Golgi intermediate compartment (ERGIC), which are the sites of coronavirus assembly and budding. This specific subcellular localization is crucial for its functions in the viral life cycle.

Role in the Coronavirus Life Cycle

The E protein is a critical player in several stages of the coronavirus life cycle, most notably in the assembly and release of new viral particles.

Virion Assembly and Budding

The E protein is essential for the proper assembly and morphogenesis of coronaviruses. It is thought to induce membrane curvature of the host cell's internal membranes, a critical step in the budding process. Co-expression of the E and membrane (M) proteins is sufficient to produce virus-like particles (VLPs), demonstrating their central role in virion formation. Deletion or mutation of the E gene can lead to the formation of aberrantly shaped virions and a significant reduction in the production of infectious virus particles.

Virion Release

The ion channel activity of the E protein is implicated in the efficient release of newly formed virions from the host cell. By altering the ion homeostasis of the secretory pathway, the E protein may facilitate the trafficking and exocytosis of virions. Studies on recombinant coronaviruses lacking the E gene have shown marked decreases in viral titers, underscoring its importance in the late stages of the viral life cycle.

The E Protein as a Viroporin: Ion Channel Activity

A defining feature of the coronavirus E protein is its function as a viroporin, forming cation-selective ion channels in the membranes of infected cells. This ion channel activity is not merely a structural feature but is integral to the protein's role in viral replication and pathogenesis.

Ion Selectivity and Conductance

The E protein pentamer forms a channel that is permeable to various cations, including Na+, K+, and Ca2+. The selectivity and conductance of this channel can be influenced by the lipid composition of the membrane and the surrounding pH.

Table 1: Quantitative Data on Coronavirus E Protein Ion Channel Activity

| Parameter | Virus | Value | Experimental Condition | Reference |

| Single-Channel Conductance | SARS-CoV | 24 - 166 pS (average 83.4 ± 26 pS) | Planar lipid bilayer, 1 M NaCl | |

| Ion Selectivity (PNa+/PK+) | SARS-CoV | ~10 | Planar lipid bilayer | |

| Ion Selectivity (PNa+/PCl-) | SARS-CoV | ~90 | Planar lipid bilayer | |

| Effect on Intracellular Ca2+ | SARS-CoV-2 | ~61.5% decrease in total Ca2+ content in transfected cells | Ionomycin-induced Ca2+ release in HEK293T cells |

Role in Pathogenesis and Host Immune Response

The E protein is a significant virulence factor, and its ion channel activity is a key driver of the host inflammatory response seen in severe coronavirus infections.

Activation of the NLRP3 Inflammasome

The E protein's ability to disrupt cellular ion homeostasis, particularly by facilitating Ca2+ influx, is a potent trigger for the activation of the NLRP3 inflammasome. This leads to the cleavage of pro-caspase-1 to its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms, contributing to the "cytokine storm" associated with severe disease.

Interaction with the TLR2 Signaling Pathway

The SARS-CoV-2 E protein has been identified as a pathogen-associated molecular pattern (PAMP) that can directly bind to and activate Toll-like receptor 2 (TLR2). This interaction triggers the MyD88-dependent signaling pathway, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory chemokines such as CXCL8.

Table 2: Quantitative Data on the E Protein's Role in Viral Titer

| Virus | Modification | Reduction in Viral Titer | Cell Line/Model | Reference |

| SARS-CoV | Deletion of E gene | 20- to 200-fold | Vero E6, Caco-2 | |

| SARS-CoV | Deletion of E gene | Attenuated in vivo | Mouse model | |

| MERS-CoV & HCoV-OC43 | E protein expression | Reduced HIV-1 infectivity to ~37% and ~16% respectively | HEK293T cells | |

| SARS-CoV-2 (Delta and Epsilon variants vs. Alpha) | - | 6 and 4 times higher infectivity (viral titer:RNA ratio) | Clinical samples |

Signaling Pathways and Experimental Workflows

E Protein-Mediated Activation of the TLR2/NF-κB Pathway

Caption: E protein activation of the TLR2 signaling pathway leading to pro-inflammatory gene expression.

E Protein-Mediated Activation of the NLRP3 Inflammasome

Caption: Activation of the NLRP3 inflammasome by E protein-mediated Ca2+ efflux.

Experimental Protocols

Planar Lipid Bilayer Electrophysiology for E Protein Ion Channel Activity

This protocol describes the method to reconstitute the purified coronavirus E protein into an artificial lipid bilayer to measure its ion channel activity.

Materials:

-

Purified coronavirus E protein

-

Planar lipid bilayer workstation (e.g., Warner Instruments)

-

Ag/AgCl electrodes

-

Low-noise patch-clamp amplifier

-

Lipid solution (e.g., DPhPC in n-decane)

-

Electrolyte solutions (e.g., KCl, NaCl) of varying concentrations

-

Data acquisition system and software

Procedure:

-

Bilayer Formation: A lipid bilayer is formed across a small aperture (50-250 µm) in a partition separating two chambers (cis and trans) filled with electrolyte solution. This can be achieved by painting the lipid solution across the aperture.

-

Protein Reconstitution: Purified E protein is added to the cis chamber. The hydrophobic TMD of the E protein will spontaneously insert into the lipid bilayer.

-

Data Recording: A voltage is applied across the bilayer using the Ag/AgCl electrodes, and the resulting current is measured with the patch-clamp amplifier. The opening and closing of individual E protein channels will be observed as discrete steps in the current trace.

-

Data Analysis: The single-channel conductance is calculated from the amplitude of the current steps at a given voltage (Ohm's law). Ion selectivity is determined by measuring the reversal potential under asymmetric ion conditions.

Co-Immunoprecipitation (Co-IP) to Identify E Protein-Host Protein Interactions

This protocol is used to isolate the E protein and any interacting host proteins from infected cell lysates.

Materials:

-

Coronavirus-infected cells

-

Lysis buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody specific to the E protein or an epitope tag

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer

-

Elution buffer

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis: Infected cells are lysed on ice with a non-denaturing lysis buffer to release cellular proteins while preserving protein-protein interactions.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against the E protein. The antibody-E protein-host protein complexes are then captured using Protein A/G beads.

-

Washing: The beads are washed several times to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against suspected interacting partners, or by mass spectrometry for unbiased identification of novel interactors.

Virus-Like Particle (VLP) Assay for Studying Virion Assembly

This protocol describes the generation of VLPs to study the role of the E protein in virion assembly.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression plasmids encoding coronavirus structural proteins (M, E, N, and S)

-

Transfection reagent

-

Cell culture medium and supplements

-

Ultracentrifuge

-

Transmission electron microscope (TEM)

Procedure:

-

Transfection: HEK293T cells are co-transfected with plasmids expressing the M, E, N, and S proteins. To study the specific role of E, a condition where the E protein plasmid is omitted can be included.

-

VLP Production: The transfected cells are incubated for 48-72 hours to allow for protein expression and VLP assembly and release into the culture supernatant.

-

VLP Purification: The culture supernatant is harvested and cleared of cell debris by low-speed centrifugation. VLPs are then pelleted by ultracentrifugation through a sucrose cushion.

-

Analysis: The presence and morphology of VLPs are confirmed by negative staining transmission electron microscopy. The protein composition of the purified VLPs can be analyzed by Western blotting.

Conclusion and Future Directions

The coronavirus E protein, despite its small size, is a powerhouse of functionality that is intimately involved in the viral life cycle and the elicitation of the host immune response. Its role as a viroporin is central to its function, influencing everything from virion release to the activation of inflammatory signaling pathways. As such, the E protein represents a promising target for the development of novel antiviral therapies. A deeper understanding of its structure, function, and interactions with host factors will be crucial in the design of drugs that can disrupt its activity and thereby mitigate the severity of coronavirus diseases. Future research should focus on high-resolution structural studies of the full-length E protein pentamer in a native lipid environment, further elucidation of its interactions with host proteins, and the screening of small molecule libraries to identify potent inhibitors of its ion channel activity.

References

- 1. mdpi.com [mdpi.com]

- 2. Characterization of the SARS‐CoV‐2 E Protein: Sequence, Structure, Viroporin, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of SARS-CoV E protein ion channel activity by tuning the protein and lipid charge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Synthesis and Purification of MHV EPTM Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chemical synthesis and purification of the MHV EPTM peptide. The peptide, with the sequence Leu-Val-Leu-Ser-Pro-Ser-Ile-Tyr-Leu-Tyr-Asp-Arg-Ser-Lys-Gln, is a tool for in vitro biophysical analysis, particularly in studies involving giant unilamellar vesicles (GUVs).[1][2] The synthesis is based on the well-established Fmoc solid-phase peptide synthesis (SPPS) methodology.[3][4][5] Subsequent purification is achieved through reversed-phase high-performance liquid chromatography (RP-HPLC), and the final product is characterized by mass spectrometry and analytical HPLC to ensure high purity.

Introduction

The this compound peptide is utilized in biophysical studies to investigate peptide-lipid interactions. Its interaction with GUV membranes has been reported to induce distinct morphological changes, making it a valuable tool for understanding membrane dynamics. The protocol outlined below describes a standard and reliable method for producing this peptide with high purity (>95%), suitable for such research applications.

Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and purification of the this compound peptide based on standard SPPS and HPLC procedures.

| Parameter | Expected Value | Method of Analysis |

| Peptide Sequence | Leu-Val-Leu-Ser-Pro-Ser-Ile-Tyr-Leu-Tyr-Asp-Arg-Ser-Lys-Gln | Mass Spectrometry |

| Molecular Weight (Theoretical) | 1782.05 g/mol | Mass Spectrometry |

| Crude Synthesis Yield | 60-80% | Gravimetric Analysis |

| Purity (Post-Purification) | > 95% | Analytical RP-HPLC |

| Final Peptide Yield (Purified) | 15-30% | Gravimetric Analysis |

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol is based on Fmoc/tBu chemistry.

Materials:

-

Fmoc-Gln(Trt)-Wang resin or Rink Amide MBHA resin

-

Fmoc-protected amino acids (L-isomers): Ala, Arg(Pbf), Asn(Trt), Asp(OtBu), Cys(Trt), Gln(Trt), Glu(OtBu), Gly, His(Trt), Ile, Leu, Lys(Boc), Met, Phe, Pro, Ser(tBu), Thr(tBu), Trp(Boc), Tyr(tBu), Val

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)

-

Washing solvents: DMF, DCM, Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water

-

Precipitation solvent: Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Gln(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain the solution.

-

Treat again with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (Cycle for each amino acid in reverse order: Lys, Ser, Arg, etc.):

-

Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to activate it.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the this compound sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation:

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether (2x).

-

-

Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize to obtain a white powder.

Peptide Purification by RP-HPLC

Materials:

-

RP-HPLC system with a preparative C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile (ACN)

-

Lyophilizer

Procedure:

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of Mobile Phase A. Filter the solution through a 0.22 µm syringe filter.

-

Column Equilibration: Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Peptide Injection: Inject the filtered peptide solution onto the column.

-